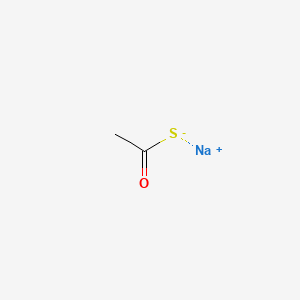
Ethylene oxalate
Descripción general
Descripción
Ethylene Oxalate, also known as 1,4-dioxane-2,3-dione, is an organic compound with the chemical formula C4H4O4 . It is an ester formed from ethylene glycol and oxalic acid . The molecule contains a total of 12 bonds, including 8 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, and 2 esters .
Molecular Structure Analysis
The molecular structure of Ethylene Oxalate includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 12 bonds, including 8 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, and 2 esters .Chemical Reactions Analysis
Ethylene Oxalate can undergo various chemical reactions. For example, it is known that ethylene glycol, a related compound, when metabolized in the body, produces oxalate. This oxalate can then combine with calcium to form calcium oxalate crystals, which are a major component of kidney stones .Physical And Chemical Properties Analysis
Ethylene Oxalate has a molecular weight of 116.0722 . It undergoes phase changes at certain temperatures, with a triple point (the temperature and pressure at which the three phases - gas, liquid, and solid - coexist in thermodynamic equilibrium) at 415 K .Aplicaciones Científicas De Investigación
Catalytic Hydrogenation in Chemical Production
Ethylene oxalate, specifically in the form of oxalate esters, is a key intermediate in the catalytic hydrogenation process for producing ethylene glycol (EG), an important industrial chemical used in polyester production. Advances in ruthenium catalysts have enhanced the efficiency of this process. This research has focused on the relationship between catalyst structures and properties, aiming to design new catalysts with improved performance (Fang, Duan, Zhang, & Li, 2020).
Advancements in Patent Technologies
The field has seen significant advancements in patent technologies related to the synthesis of ethylene glycol via catalytic hydrogenation of oxalate esters. These advancements encompass catalyst design, production technology, and equipment, highlighting the ongoing development in this area (Ji, 2015).
Improved Methods for Ethylene Glycol Production
Research has also been conducted on environmentally benign methods for ethylene glycol production. For instance, the use of Cu/SiO2 catalysts prepared with ammonium carbonate for the hydrogenation of diethyl oxalate to ethylene glycol. This method showed improved selectivity and stability, contributing to a more sustainable and cost-effective approach (Ding, Popa, Tang, Gasem, Fan, & Zhong, 2017).
Polymer Electrolytes for Li-ion Batteries
In the field of energy storage, ethylene oxalate derivatives have been used in the development of polymer electrolytes. For instance, lithium bis(oxalate)borate has been used as a stable, environmentally friendly, and low-cost lithium salt in poly(ethylene oxide)-based composite polymer electrolyte films. These films exhibit improved Li+ conductivity and are promising for applications in Li-ion polymer batteries (Wu, Xin, Seo, Kim, Guo, Guo, & Lee, 2011).
Electrooxidation Processes
Ethylene glycol, derived from ethylene oxalate, has been studied for its electrooxidation properties. For instance, research on smooth and nanostructured Pd electrodes in alkaline media has shown that the electrooxidation of ethylene glycol produces various compounds, including oxalate. This research provides insights into the electrochemical behavior of ethylene glycol and its potential applications in fuel cells and other electrochemical systems (Bambagioni, Bevilacqua, Bianchini, Filippi, Marchionni, Vizza, Wang, & Shen, 2010).
Propiedades
IUPAC Name |
1,4-dioxane-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3-4(6)8-2-1-7-3/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLAHAOCFKBYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52224-87-0 | |
| Details | Compound: 1,4-Dioxane-2,3-dione, homopolymer | |
| Record name | 1,4-Dioxane-2,3-dione, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52224-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00188731 | |
| Record name | Ethylene oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylene oxalate | |
CAS RN |
3524-70-7 | |
| Record name | Ethylene oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC131461 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylene oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



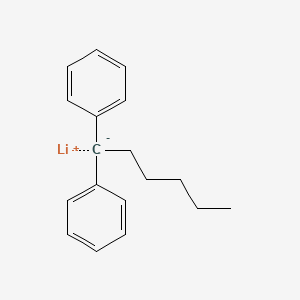
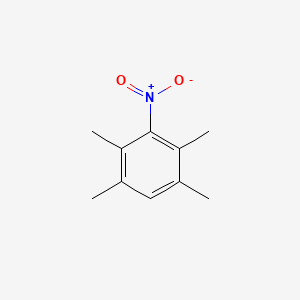
![3-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3051565.png)


![4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid](/img/structure/B3051569.png)
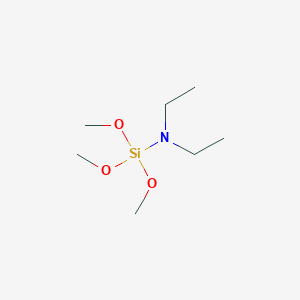
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole, 1,4,7-trioxide](/img/structure/B3051571.png)



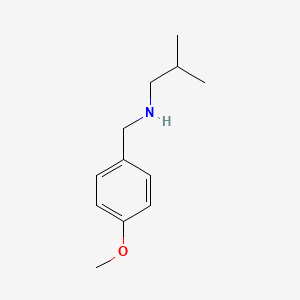
![2-[(Methylsulfanyl)methyl]aniline](/img/structure/B3051582.png)
